molecular formula C9H14ClN3O B1501262 2-(Piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1185316-04-4

2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B1501262
CAS No.: 1185316-04-4
M. Wt: 215.68 g/mol
InChI Key: NOSXGPUNHCQYLW-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidin-3-yloxy group and a hydrochloride counterion

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidin-3-ol and pyrimidine derivatives are commonly used as starting materials.

  • Reaction Conditions: The synthesis typically involves nucleophilic substitution reactions where piperidin-3-ol reacts with a suitable pyrimidine derivative under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidine ring or the piperidine ring.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydroxyl group on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carbonylated derivatives.

  • Reduction Products: Reduced pyrimidines and piperidines.

  • Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.

Scientific Research Applications

2-(Piperidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Piperidin-3-yloxy)pyrimidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yloxy)pyrimidine hydrochloride: Similar structure but with a different position of the piperidine ring.

  • 2-(Piperidin-3-yloxy)acetamide hydrochloride: Similar core structure but with an acetamide group instead of a pyrimidine ring.

  • 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride: Similar core structure but with an ethanol group instead of a pyrimidine ring.

Uniqueness: 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern, which can lead to different chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-piperidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSXGPUNHCQYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671592
Record name 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-04-4
Record name 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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